molecular formula C20H36N2O2 B10976406 N,N'-ethane-1,2-diylbis(3-cyclohexylpropanamide)

N,N'-ethane-1,2-diylbis(3-cyclohexylpropanamide)

Cat. No.: B10976406
M. Wt: 336.5 g/mol
InChI Key: RWMKGUFJOQSVSU-UHFFFAOYSA-N
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Description

3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)ETHYL]PROPANAMIDE is an organic compound characterized by its complex structure, which includes multiple cyclohexyl groups and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)ETHYL]PROPANAMIDE typically involves the reaction of cyclohexylamine with 3-cyclohexylpropanoic acid to form an intermediate amide. This intermediate is then reacted with 2-bromoethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated amides.

Scientific Research Applications

3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)ETHYL]PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)ETHYL]PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)ETHYL]PROPANAMIDE is unique due to its specific arrangement of cyclohexyl groups and amide functionalities, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C20H36N2O2

Molecular Weight

336.5 g/mol

IUPAC Name

3-cyclohexyl-N-[2-(3-cyclohexylpropanoylamino)ethyl]propanamide

InChI

InChI=1S/C20H36N2O2/c23-19(13-11-17-7-3-1-4-8-17)21-15-16-22-20(24)14-12-18-9-5-2-6-10-18/h17-18H,1-16H2,(H,21,23)(H,22,24)

InChI Key

RWMKGUFJOQSVSU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NCCNC(=O)CCC2CCCCC2

Origin of Product

United States

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